蒙特卢卡斯特苯乙烯

描述

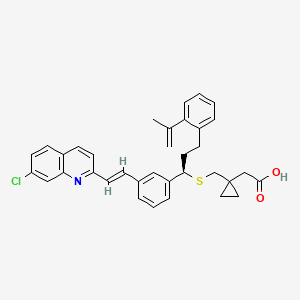

Montelukast methylstyrene, also known as Montelukast methylstyrene, is a useful research compound. Its molecular formula is C₃₅H₃₄ClNO₂S and its molecular weight is 568.17. The purity is usually 95%.

BenchChem offers high-quality Montelukast methylstyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast methylstyrene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

-

Impurity Analysis in Drug Formulations

- Montelukast methylstyrene serves as a significant impurity in montelukast formulations. The presence of impurities can affect the efficacy and safety profiles of medications. Regulatory bodies like the FDA and EMA require strict adherence to impurity limits in drug products to ensure patient safety .

- Quality Control in Manufacturing

- Impact on Drug Efficacy

Case Study 1: Purification Methods

A significant body of research focuses on the purification methods for montelukast to minimize impurities like montelukast methylstyrene. For instance, a study highlighted a novel recrystallization process using butyl acetate that effectively reduced impurity levels while maintaining high yields of pure montelukast dipropylamine salt . This method demonstrates the importance of optimizing synthesis processes to enhance drug purity.

Case Study 2: Pharmacological Implications

Research indicates that the structural characteristics of montelukast methylstyrene may influence its interaction with biological systems, although it is primarily regarded as an impurity. Further studies are needed to explore any potential pharmacological effects it might exert when present alongside therapeutic doses of montelukast .

作用机制

Target of Action

Montelukast Styrene primarily targets the CysLT1 receptor , a leukotriene receptor . Leukotrienes are lipid mediators involved in the pathogenesis of various inflammatory diseases, including asthma . By targeting the CysLT1 receptor, Montelukast Styrene can effectively block the actions of leukotrienes, thereby mitigating inflammation .

Mode of Action

Montelukast Styrene acts as a leukotriene receptor antagonist . It works by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This results in a reduction in airway inflammation, relaxation of the smooth muscles of the airways, and a decrease in mucus production .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast Styrene is the leukotriene pathway . By blocking the CysLT1 receptor, Montelukast Styrene inhibits the physiologic actions of leukotriene D4 . This leads to a reduction in inflammation and relaxation of smooth muscle, which are key downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Montelukast Styrene’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the airways . Additionally, some studies suggest that Montelukast may have neuroprotective effects, reducing alpha-synuclein load and restoring memory in animal models of dementia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Montelukast Styrene. For instance, age may be a possible effect modifier on the association between Montelukast and anxiety and sleeping disorders, with a higher risk of adverse events in the elderly . Furthermore, the effectiveness of Montelukast Styrene may vary depending on the specific phenotype of asthma a patient exhibits .

生化分析

Biochemical Properties

Role in Biochemical Reactions: Montelukast methylstyrene selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor. By doing so, it prevents the binding of the inflammatory mediator leukotriene D4 (LTD4) to this receptor. This action inhibits the physiological effects of LTD4, which is crucial in inflammatory responses .

Interactions with Biomolecules: Montelukast methylstyrene interacts primarily with the CysLT1 receptor. This receptor is expressed on various cells, including mast cells and eosinophils. By binding to CysLT1, the compound modulates inflammatory processes and smooth muscle relaxation in the lungs .

Cellular Effects

Impact on Cell Function: Montelukast methylstyrene influences cell function by blocking the CysLT1 receptor. This action reduces inflammation and bronchoconstriction, making it effective in asthma management. Additionally, it may impact other cellular processes related to leukotriene signaling pathways .

Molecular Mechanism

Mechanism of Action: At the molecular level, Montelukast methylstyrene specifically inhibits the binding of LTD4 to the CysLT1 receptor. It does so without exerting any agonist activity, providing therapeutic benefits in asthma and allergic rhinitis .

生物活性

Montelukast methylstyrene, a derivative of montelukast, is primarily recognized for its role as a pharmaceutical impurity or analytical standard rather than a therapeutic agent. Montelukast itself is a well-established leukotriene receptor antagonist used in the management of asthma and allergic rhinitis. This article explores the biological activity of montelukast methylstyrene, including its pharmacokinetics, metabolic pathways, and potential implications in clinical settings.

Montelukast methylstyrene has the molecular formula and is characterized by its complex structure that includes a cyclopropyl acetic acid moiety. The chemical structure is crucial for understanding its interactions and biological activity.

Pharmacokinetics

Montelukast is absorbed rapidly after oral administration, with a bioavailability of approximately 64%. It exhibits high protein binding (about 99%) and a steady-state volume of distribution ranging from 8 to 11 liters . The pharmacokinetics of montelukast methylstyrene may differ due to its structural modifications, impacting its metabolism and clearance.

Key Metabolic Pathways

| Metabolite | Enzyme Involved | Function |

|---|---|---|

| 36-hydroxymontelukast | CYP2C8 | Major clearance pathway |

| Montelukast sulfoxide | CYP3A4 | Secondary metabolite |

| Acyl-glucuronide | UGTs | Conjugation for excretion |

Neuroprotective Effects

Recent studies have indicated that montelukast may have neuroprotective effects, particularly in models of spinal cord injury. In a controlled study involving Wistar rats, both montelukast and methylprednisolone showed significant improvements in neurological scores compared to untreated controls. The biochemical analysis revealed reductions in malondialdehyde (MDA) levels and increases in superoxide dismutase (SOD) activity in treated groups .

Immunomodulatory Role

Montelukast has also been investigated for its potential role in multiple sclerosis (MS). A meta-analysis indicated that patients with MS who were treated with montelukast experienced a statistically significant reduction in relapse rates compared to those who did not receive the treatment. This suggests an immunomodulatory effect that warrants further clinical investigation .

Case Studies

- Spinal Cord Injury Model : In a study assessing the effects of montelukast on spinal cord injury in rats, significant improvements were noted in Tarlov scores and various biochemical markers (e.g., MDA, SOD). These findings support the hypothesis that montelukast may exert protective effects on neural tissues following trauma .

- Multiple Sclerosis : A real-world evidence study demonstrated that montelukast reduced relapses in patients with MS by approximately 23.6%. This highlights its potential as an adjunctive therapy in managing inflammatory conditions affecting the central nervous system .

Safety Profile

While montelukast is generally well-tolerated, there have been concerns regarding neuropsychiatric events associated with its use. A meta-analysis showed no significant increase in such events compared to placebo; however, monitoring remains essential during treatment .

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGQICNFACCGPR-LDXVMNHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238751 | |

| Record name | Montelukast methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918972-54-0 | |

| Record name | Montelukast methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTELUKAST METHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。